molecular formula C19H24N4O3S B2948403 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034223-07-7

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B2948403
CAS RN: 2034223-07-7
M. Wt: 388.49
InChI Key: DYDSGNIOPPPQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Surface Activity

Triazole derivatives, including those with structures similar to the compound , have been synthesized and evaluated for their antibacterial properties and potential as surface-active agents. The antibacterial activity is a crucial aspect of scientific research, especially in developing new antimicrobial agents to combat resistant strains of bacteria. Surface activity, on the other hand, suggests applications in materials science, such as the development of antimicrobial coatings or surfactants for various industrial processes (El-Sayed, 2006).

Synthesis and Evaluation in Drug Discovery

The synthesis of pyrrolidine derivatives containing sulfonyl and other functional groups has been explored for their potential applications in drug discovery. Such compounds have been evaluated for their cytotoxic activity against cancer cell lines, indicating their relevance in the development of new anticancer agents. The synthesis methodologies and the biological evaluation of these compounds are critical for advancing pharmaceutical research and developing new therapeutic agents with potential efficacy against various diseases (Gómez-García et al., 2017).

Heterocyclic Chemistry and Drug Development

The structural motif of triazoles, pyrrolidines, and sulfones, similar to the compound , plays a significant role in heterocyclic chemistry and drug development. These compounds serve as key intermediates in synthesizing a wide range of heterocyclic compounds with potential biological activities. Their versatility and reactivity make them valuable tools in developing new drugs and materials with specialized functions, illustrating the compound's relevance in synthetic chemistry and materials science (Bacchi et al., 2005).

Antitumor Activities

The development of triazole and pyrrolidine derivatives has also been linked to the exploration of antitumor activities. These compounds have been synthesized and evaluated against various cancer cell lines, indicating their potential utility in cancer research and therapy. The ability to modulate biological pathways relevant to cancer progression makes these derivatives valuable candidates for further development into anticancer drugs (Zhang & Hu, 2007).

properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)17-7-2-14(3-8-17)4-9-19(24)22-11-10-16(12-22)23-13-18(20-21-23)15-5-6-15/h2-3,7-8,13,15-16H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDSGNIOPPPQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.